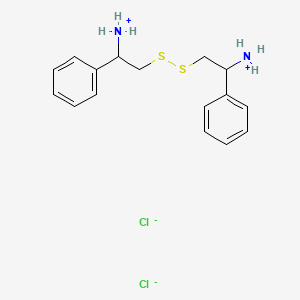
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two amino groups and a disulfide bond, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride typically involves the reaction of 2-aminophenyl disulfide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins. The amino groups can form hydrogen bonds and participate in other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Diaminodiphenyl disulfide
- 2,2′-Dithiodianiline
- Bis(2-aminophenyl) disulfide
Uniqueness
Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is unique due to its specific structural features, including the presence of both amino groups and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
63918-34-3 |
|---|---|
Fórmula molecular |
C16H22Cl2N2S2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[2-[(2-azaniumyl-2-phenylethyl)disulfanyl]-1-phenylethyl]azanium;dichloride |
InChI |
InChI=1S/C16H20N2S2.2ClH/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17-18H2;2*1H |
Clave InChI |
PPCAZUMUUHGUTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


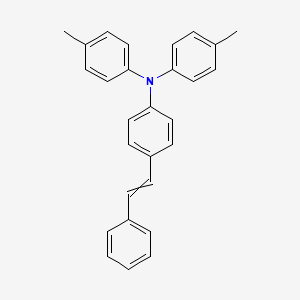
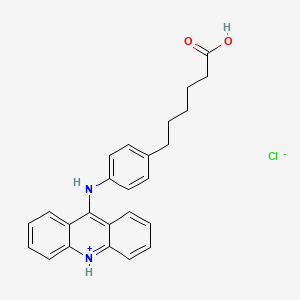
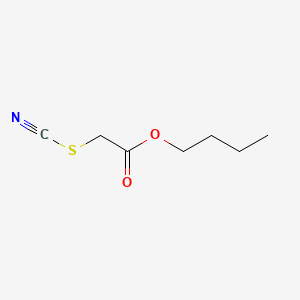
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
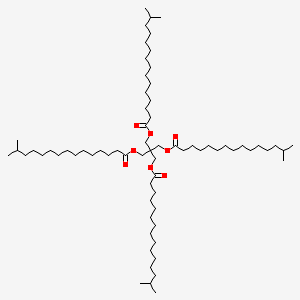
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
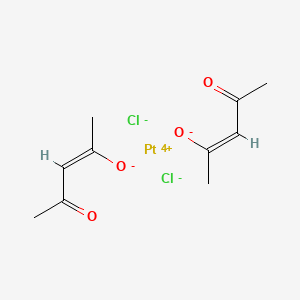
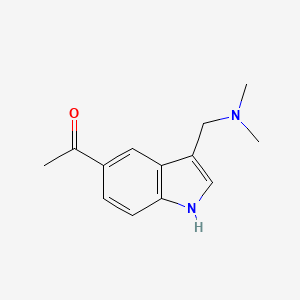
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
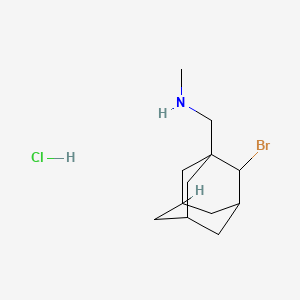
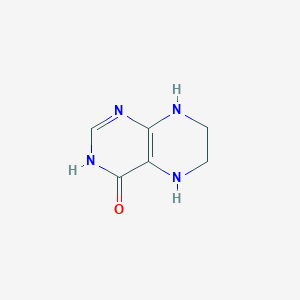
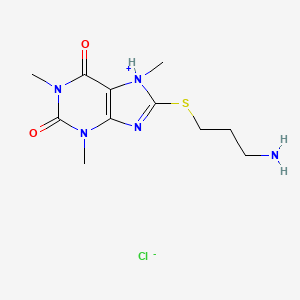
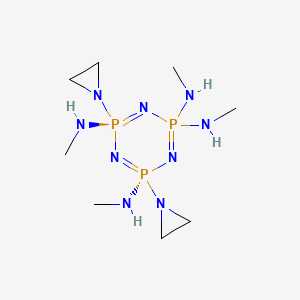
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
